molecular formula C11H12F2O2 B1342696 4-(3,5-difluorophenyl)tetrahydro-2H-pyran-4-ol CAS No. 139503-12-1

4-(3,5-difluorophenyl)tetrahydro-2H-pyran-4-ol

Cat. No.: B1342696
CAS No.: 139503-12-1
M. Wt: 214.21 g/mol
InChI Key: IAOXCRBWNOMXEF-UHFFFAOYSA-N
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Safety and Hazards

The compound has been classified with the GHS07 pictogram . The hazard statements include H302, H315, H319, H335 . The precautionary statements include P261, P305, P338, P351 .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3,5-difluorophenyl)tetrahydro-2H-pyran-4-ol typically involves the reaction of 1-bromo-3,5-difluorobenzene with magnesium turnings in tetrahydrofuran (THF) under an inert atmosphere to form a Grignard reagent . This intermediate is then reacted with tetrahydro-2H-pyran-4-one to yield the desired product . The reaction is carried out under reflux conditions at 90°C for two hours .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions, and ensuring proper handling of reagents and solvents to maintain safety and efficiency.

Chemical Reactions Analysis

Types of Reactions

4-(3,5-Difluorophenyl)tetrahydro-2H-pyran-4-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to form the corresponding alcohol or alkane.

    Substitution: The fluorine atoms can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).

Major Products Formed

    Oxidation: Formation of 4-(3,5-difluorophenyl)tetrahydro-2H-pyran-4-one.

    Reduction: Formation of this compound or 4-(3,5-difluorophenyl)tetrahydro-2H-pyran.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Mechanism of Action

The mechanism of action of 4-(3,5-difluorophenyl)tetrahydro-2H-pyran-4-ol is not well-defined. its effects are likely mediated through interactions with specific molecular targets and pathways. The compound may interact with enzymes, receptors, or other proteins, leading to modulation of biological processes .

Comparison with Similar Compounds

Properties

IUPAC Name

4-(3,5-difluorophenyl)oxan-4-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12F2O2/c12-9-5-8(6-10(13)7-9)11(14)1-3-15-4-2-11/h5-7,14H,1-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IAOXCRBWNOMXEF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1(C2=CC(=CC(=C2)F)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12F2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30598602
Record name 4-(3,5-Difluorophenyl)oxan-4-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30598602
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

214.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

139503-12-1
Record name 4-(3,5-Difluorophenyl)oxan-4-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30598602
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a solution of 1-bromo-3,5-difluorobenzene (1.6 equiv.) in THF (0.26 M) under Ar was added Mg turnings (1.6 equiv.). A reflux condenser was attached and the solution was submerged in a 90° C. oil bath and refluxed for two hours. The dihydro-2H-pyran-4(3H)-one (1.0 equiv.) was added in THF via syringe. The solution was left stirring at rt under Ar for 5 hrs. The reaction solution was quenched by addition of NH4Cl(sat) and the solution was extracted with EtOAc, washed with NaCl(sat), dried over MgSO4, filtered, concentrated and purified by ISCO SiO2 chromatography (0-100% EtOAc/n-heptanes gradient) to yield 4-(3,5-difluorophenyl)tetrahydro-2H-pyran-4-ol in 71% yield. 1H NMR (400 MHz, CHLOROFORM-d) δ ppm 1.59-1.68 (m, 3 H), 2.07-2.19 (m, 2 H), 3.87-3.93 (m, 4 H), 6.72 (tt, J=8.75, 2.20 Hz, 1 H), 6.97-7.06 (m, 2 H).
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